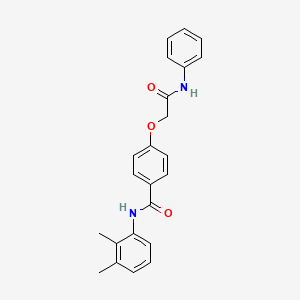![molecular formula C26H23NO5 B3478327 2-[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl]oxy-N-phenylacetamide](/img/structure/B3478327.png)
2-[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl]oxy-N-phenylacetamide
概要
説明
2-[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl]oxy-N-phenylacetamide is a complex organic compound that belongs to the class of chromen derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl]oxy-N-phenylacetamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine . The reactions are usually carried out at controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .
化学反応の分析
Types of Reactions
2-[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl]oxy-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenoxy and acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
作用機序
The mechanism of action of 2-[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl]oxy-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl 2-ethylbutanoate
- methyl 2-hydroxy-4-{3-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propoxy}-3-propylbenzoate
Uniqueness
2-[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl]oxy-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxy and acetamide groups contribute to its versatility in undergoing various chemical reactions and its potential therapeutic effects .
特性
IUPAC Name |
2-[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl]oxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-17(2)20-10-6-7-11-22(20)32-24-15-31-23-14-19(12-13-21(23)26(24)29)30-16-25(28)27-18-8-4-3-5-9-18/h3-15,17H,16H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREOYMALHHDHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-phenylethyl)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3478244.png)
![N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B3478247.png)
![2,2-diphenyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478249.png)
![3-methoxy-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3478255.png)
![3,4,5-triethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3478262.png)
![2-(4-bromophenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478267.png)
![Ethyl 2-[(5-bromopyridine-3-carbonyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B3478277.png)
![4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B3478281.png)
![4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B3478291.png)
![2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide](/img/structure/B3478294.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B3478315.png)
![4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3478324.png)


